molecular formula C10H14ClNO2 B1433587 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride CAS No. 1803591-29-8

3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride

Cat. No. B1433587
CAS RN: 1803591-29-8
M. Wt: 215.67 g/mol
InChI Key: UBXHTCLLESHAII-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1803591-29-8 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 3-methyl-2-(pyridin-4-yl)butanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is 1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-3-5-11-6-4-8;/h3-7,9H,1-2H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Crystal Structure

Research on compounds with pyridin-4-yl)butanoic acid structures often focuses on chemical synthesis and crystallography. For instance, studies on crystal structures like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid showcase the methodology for obtaining crystals from commercially available substances, providing a basis for understanding the crystallographic properties of similar compounds (Yin-Qiu Liu et al., 2009). Such research is pivotal for the development of new materials and drugs by elucidating molecular structures.

Integrin Inhibitor for Therapeutic Applications

Another example is the discovery of nonpeptidic αvβ6 integrin inhibitors, where 3-aryl(pyrrolidin-1-yl)butanoic acids are synthesized for the potential treatment of idiopathic pulmonary fibrosis. These studies underscore the therapeutic potential of butanoic acid derivatives in addressing fibrotic diseases (P. Procopiou et al., 2018).

Molecular Structure and Reactivity

Further, research on pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, involves synthesizing and characterizing compounds to study their molecular structure and computational properties. These studies provide valuable information on the reactivity and stability of compounds, which can be crucial for developing new chemical entities with desired properties (Li-qun Shen et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-2-pyridin-4-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-3-5-11-6-4-8;/h3-7,9H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXHTCLLESHAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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